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Compound of Interest

Compound Name:
3-Hydroxy-2-

methoxybenzaldehyde

Cat. No.: B043290 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-
methoxybenzaldehyde (also known as o-vanillin), a key aromatic aldehyde utilized in various

research and development sectors, including pharmaceuticals and flavor chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for researchers, scientists,

and drug development professionals.

Spectroscopic Data Summary
The empirical formula for 3-Hydroxy-2-methoxybenzaldehyde is C₈H₈O₃, with a molecular

weight of 152.15 g/mol .[1][2] The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 3-Hydroxy-2-methoxybenzaldehyde.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

11.87 Singlet - 1H OH

9.92 Singlet - 1H CHO

7.18
Doublet of

doublets
7.8, 1.3 1H Ar-H (H-6)

7.12
Doublet of

doublets
7.5, 0.8 1H Ar-H (H-4)

6.97
Doublet of

doublets
7.9, 7.8 1H Ar-H (H-5)

3.92 Singlet - 3H OCH₃

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 3-Hydroxy-2-methoxybenzaldehyde.

Chemical Shift (δ) ppm Assignment

196.5 C=O (Aldehyde)

151.5 C-OH

148.0 C-OCH₃

125.0 Ar-C

120.2 Ar-C

119.5 Ar-CH

118.8 Ar-CH

56.4 OCH₃
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Solvent: Chloroform-d, Reference: TMS. Data is representative and may vary slightly based on

experimental conditions.[3]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 3-Hydroxy-2-methoxybenzaldehyde.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H Stretch (phenolic)

~2850, ~2750 Medium C-H Stretch (aldehyde)

~1665 Strong
C=O Stretch (conjugated

aldehyde)

~1600, ~1480 Medium-Strong C=C Stretch (aromatic)

~1250 Strong C-O Stretch (aryl ether)

Sample State: Solution (CCl₄/CS₂). Note: Peak positions can vary based on the sampling

method (e.g., KBr pellet, Nujol mull, or thin film).[2]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization) for 3-Hydroxy-2-
methoxybenzaldehyde.

m/z Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

151 80 [M-H]⁺

123 25 [M-CHO]⁺

95 15 [M-CHO-CO]⁺

65 10 C₅H₅⁺
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Ionization Method: Electron Ionization (EI). The fragmentation pattern is characteristic of an

aromatic aldehyde with hydroxyl and methoxy substituents.[2]

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.

These protocols are provided as a general guide and may be adapted based on the specific

instrumentation and experimental goals.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-2-
methoxybenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount

of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a

400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H

NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Solution): Prepare a 5-10% (w/v) solution of the compound in a suitable

solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride for

the 4000-1330 cm⁻¹ region and carbon disulfide for the 1330-650 cm⁻¹ region).
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Data Acquisition:

Fill a liquid IR cell with the prepared solution.

Place the cell in the sample beam of the IR spectrometer.

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the pure solvent in the same cell and subtract it from

the sample spectrum to obtain the spectrum of the compound.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the

sample into the mass spectrometer, typically via a direct insertion probe or after separation

by Gas Chromatography (GC).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) in the ion source. This causes the molecule to ionize and fragment.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions and record their abundance, generating a mass spectrum that

plots relative intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular weight and deduce structural information.

Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound like 3-Hydroxy-2-
methoxybenzaldehyde is depicted below. This process ensures a systematic approach to

structure elucidation and verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-methoxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Mask=200
https://spectrabase.com/spectrum/4YRdo1bn1Ee
https://www.benchchem.com/product/b043290#spectroscopic-data-of-3-hydroxy-2-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b043290#spectroscopic-data-of-3-hydroxy-2-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b043290#spectroscopic-data-of-3-hydroxy-2-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b043290#spectroscopic-data-of-3-hydroxy-2-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

